3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3R)-3-aminopropan-1-OL
Description
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol |
InChI |
InChI=1S/C11H15NO3/c12-9(3-4-13)8-1-2-10-11(7-8)15-6-5-14-10/h1-2,7,9,13H,3-6,12H2/t9-/m1/s1 |
InChI Key |
GSARZDODCJYUSI-SECBINFHSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)[C@@H](CCO)N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis generally follows a multi-step approach:
Formation of the benzo[3,4-e]dioxin core or its functionalized derivative
This is typically achieved by cyclization reactions involving catechol derivatives and appropriate dihalides or aldehydes.Introduction of the 3-aminopropan-1-ol side chain
This involves nucleophilic substitution or reductive amination on an appropriate precursor, often maintaining stereochemical integrity by using chiral starting materials or chiral catalysts.Final purification and characterization
Chromatographic techniques such as flash column chromatography and crystallization are employed to isolate the pure stereoisomer.
Specific Literature-Based Preparation Routes
From Patent US20200306225A1 (Stable n-((1r,2r)-1-(2,3-dihydrobenzo[b]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl) octanamide)
- A closely related compound with the benzo-1,4-dioxin moiety was prepared by:
- Reacting 5-phenylmorpholin-2-one with 1,4-benzodioxan-6-carboxaldehyde in toluene under reflux for 72 hours with molecular sieves to form an oxazine adduct.
- Subsequent reduction and purification by flash chromatography yielded an amine intermediate.
- Debenzylation of this intermediate gave the primary amine compound analogous to the target molecule.
- Final acylation with N-hydroxy succinimidyl ester furnished the desired amine-containing compound (analogous to the target compound's aminopropanol side chain).
This route highlights the importance of:
- Using aldehyde-functionalized benzo-1,4-dioxin derivatives as key intermediates.
- Employing protecting group strategies (e.g., benzyl groups) for amine functionality.
- Careful control of reaction conditions and purification to maintain stereochemistry.
Coordination Chemistry and Ligand Complexation Insights
- Coordination of ligands related to benzo-fused dioxins to metal centers (e.g., ruthenium complexes) has been studied to understand reaction conditions that favor complex formation.
- Use of bases like 2,6-lutidine or NaHCO3 facilitates ligand coordination by proton abstraction, improving yields and reaction times.
- Purification often involves amino-functionalized silica chromatography.
Though this is more relevant for metal complex synthesis, the coordination chemistry insights inform about solvent and base choices that may also benefit organic synthesis steps involving benzo-dioxin derivatives.
Data Table: Summary of Preparation Steps and Conditions
Research Findings and Observations
- Stereochemical control is critical; chiral centers are introduced and preserved by using chiral precursors or stereoselective reactions.
- Prolonged reflux with molecular sieves ensures water removal, driving cyclization and condensation reactions to completion.
- Purification by flash chromatography on amino-functionalized silica is effective for isolating pure stereoisomers.
- Debenzylation steps require mild conditions to prevent racemization or degradation.
- Bases like 2,6-lutidine improve solubility and reaction kinetics in ligand coordination, which may translate to similar benefits in organic synthesis steps involving benzo-dioxin derivatives.
- No direct preparation method exclusively for 3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-yl)(3R)-3-aminopropan-1-ol was found, but the above closely related synthetic routes provide a reliable blueprint.
Chemical Reactions Analysis
Types of Reactions
3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3R)-3-aminopropan-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3R)-3-aminopropan-1-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3R)-3-aminopropan-1-OL involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinities and molecular interactions are essential to fully understand its mechanism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aminopropanol Derivatives
Aminopropanol derivatives are widely studied for their pharmacological properties, particularly as β-blockers. Key comparisons include:
The target compound’s benzo-dioxin moiety likely increases aqueous solubility compared to propranolol’s naphthalene, while the tert-butyl ester derivative () prioritizes lipophilicity for membrane penetration.
Benzo-Dioxin Derivatives
Benzo-dioxin systems are less common than benzene or naphthalene analogs. Comparisons focus on substitution patterns:
The target compound’s aminopropanol chain provides a nucleophilic amine for derivatization, whereas ’s azo group may limit stability under reducing conditions.
Physicochemical and Spectroscopic Data Comparison
The target compound’s IR spectrum would distinguish its ether (C-O-C) and alcohol (-OH) groups, while its NMR would show aromatic splitting patterns unique to the benzo-dioxin system.
Biological Activity
3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3R)-3-aminopropan-1-OL is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical formula for 3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3R)-3-aminopropan-1-OL is with a molecular weight of 209.24 g/mol. The structure features a benzodioxin moiety which is significant for its biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antioxidant Properties : The benzodioxin structure contributes to its ability to scavenge free radicals, which can protect cells from oxidative stress.
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in cellular models.
Table 1: Summary of Biological Activities
The biological activity of 3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3R)-3-aminopropan-1-OL is thought to be mediated through several pathways:
- Free Radical Scavenging : The presence of hydroxyl groups in its structure allows it to donate electrons and neutralize free radicals.
- Modulation of Inflammatory Pathways : It may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Neuroprotective Pathways : The compound may activate neurotrophic factors that support neuronal survival and function.
Case Studies
Several studies have investigated the effects of this compound on various biological systems:
- In Vitro Neuroprotection Study :
- Anti-inflammatory Effects in Animal Models :
Q & A
What are the key considerations for designing a stereoselective synthesis route for 3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3R)-3-aminopropan-1-OL?
Methodological Answer:
To achieve stereoselective synthesis, prioritize chiral auxiliaries or asymmetric catalysis. For the (3R)-aminopropanol moiety, enzymatic resolution (e.g., lipase-mediated kinetic resolution) or Sharpless asymmetric epoxidation followed by regioselective ring-opening can be employed . The benzo[1,4]dioxin fragment may be synthesized via oxidative coupling of catechol derivatives using Fe(III) catalysts . Coupling these fragments requires protecting-group strategies (e.g., tert-butyloxycarbonyl for amines) to prevent undesired side reactions during amide bond formation . Monitor stereochemistry using chiral HPLC or polarimetry, and validate via -NMR coupling constants for diastereotopic protons .
How can conflicting spectroscopic data (e.g., 13C^{13}\text{C}13C-NMR shifts) between synthesized batches be resolved?
Methodological Answer:
Discrepancies in -NMR shifts often arise from solvent effects, tautomerism, or residual impurities. First, ensure consistent sample preparation (solvent, concentration, temperature). Compare data with computed NMR spectra (e.g., using DFT methods like B3LYP/6-31G*) . For suspected tautomerism in the benzodioxin ring, conduct variable-temperature NMR to identify dynamic equilibria . If impurities persist, employ preparative HPLC with a C18 column (acetonitrile/water gradient) followed by high-resolution mass spectrometry (HRMS) to confirm purity .
What strategies are effective for improving aqueous solubility of this compound in pharmacokinetic studies?
Methodological Answer:
Modify the aminopropanol moiety by introducing ionizable groups (e.g., phosphate prodrugs) or co-solvents (e.g., cyclodextrins). Conduct pH-solubility profiling (pH 1–7.4) to identify optimal buffer conditions . For co-crystallization studies, screen counterions (e.g., succinate, citrate) using high-throughput crystallization robots . Assess solubility via dynamic light scattering (DLS) and validate with equilibrium solubility assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
